N,N-diethylthiophene-3-carboxamide

Catalog No.
S802254
CAS No.
73540-75-7
M.F
C9H13NOS
M. Wt
183.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-diethylthiophene-3-carboxamide

CAS Number

73540-75-7

Product Name

N,N-diethylthiophene-3-carboxamide

IUPAC Name

N,N-diethylthiophene-3-carboxamide

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

InChI

InChI=1S/C9H13NOS/c1-3-10(4-2)9(11)8-5-6-12-7-8/h5-7H,3-4H2,1-2H3

InChI Key

DMGZZYONMSPHOF-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CSC=C1

Canonical SMILES

CCN(CC)C(=O)C1=CSC=C1

N,N-diethylthiophene-3-carboxamide is an organic compound with the molecular formula C9H13NOS . It consists of a thiophene ring substituted at the 3-position with a diethylcarboxamide group. The compound's structure features a sulfur-containing heterocycle (thiophene) connected to an amide functional group with two ethyl substituents on the nitrogen atom.

Currently, there is no documented information on the mechanism of action of N,N-diethylthiophene-3-carboxamide in any biological system.

Information on the safety hazards of N,N-diethylthiophene-3-carboxamide is not readily available in scientific literature. As a general precaution, any unknown compound should be handled with care, following standard laboratory safety protocols.

Further Research

N,N-diethylthiophene-3-carboxamide presents an opportunity for further scientific exploration. Research could focus on:

  • Synthesis: Developing efficient methods for synthesizing the compound.
  • Characterization: Determining its physical and chemical properties experimentally.
  • Computational studies: Investigating its potential applications using computational modeling.
  • Biological activity: Evaluating its potential interactions with biological systems.
  • Chemical Properties and Availability: Several chemical databases provide details on N,N-diethylthiophene-3-carboxamide's structure, formula (C9H13NOS), and predicted properties like boiling point and density []. These resources also list suppliers for research purposes [].
  • Organic Synthesis: The presence of an amide group suggests N,N-diethylthiophene-3-carboxamide could be a reactant or intermediate in organic synthesis targeting molecules with similar functional groups.
  • Material Science: The thiophene ring structure is a common component in conductive polymers and other functional materials. Research might explore N,N-diethylthiophene-3-carboxamide as a precursor or building block for such materials.
, primarily due to its thiophene ring and amide functionality:

  • Electrophilic Aromatic Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions, particularly at the 2- and 5-positions .
  • Lithiation: The compound can be lithiated, allowing for further functionalization. For example, 3,5-dilithiated N,N-diethyl thiophene 2-carboxamide undergoes reactions with electrophiles, enabling the synthesis of 2,5-disubstituted derivatives .
  • Amide Reactions: The carboxamide group can participate in typical amide reactions, such as hydrolysis or reduction.

While specific biological activities of N,N-diethylthiophene-3-carboxamide are not explicitly mentioned in the provided search results, thiophene-containing compounds often exhibit various biological properties. These may include:

  • Potential antimicrobial activity
  • Possible anti-inflammatory effects
  • Potential applications in drug discovery as a building block for bioactive molecules

Further research is needed to elucidate the specific biological activities of this compound.

Several methods for synthesizing N,N-diethylthiophene-3-carboxamide have been reported:

  • Amidation Reaction: The compound can be prepared by the amidation reaction of 3-thiophene carbonyl chloride with diethylamine .
  • Carbonyl Chloride Route: N,N-diethylthiophene-3-carboxamide can be synthesized from thiophene-3-carbonyl chloride and diethylamine with a yield of more than 95% .
  • In Situ Preparation: Another method involves the in situ preparation of thiophene-3-carbonyl chloride from thiophene-3-carboxylic acid, followed by reaction with diethylamine .

N,N-diethylthiophene-3-carboxamide finds applications in various fields:

  • Chemical Synthesis: It serves as a versatile building block for creating various organic compounds, particularly in the synthesis of more complex thiophene derivatives .
  • Pharmaceutical Research: The compound may be used in drug discovery efforts, especially in the development of thiophene-based pharmaceuticals.
  • Materials Science: It can be incorporated into the design of novel materials, such as conjugated polymers or oligomers with specific electronic properties .

While specific interaction studies for N,N-diethylthiophene-3-carboxamide are not detailed in the provided search results, thiophene-containing compounds often exhibit interesting interactions:

  • π-π Stacking: Thiophene rings can participate in π-π stacking interactions, which can influence the compound's behavior in solid-state and solution .
  • Hydrogen Bonding: The amide group can potentially form hydrogen bonds with other molecules or within crystal structures.

Similar Compounds

N,N-diethylthiophene-3-carboxamide belongs to a broader class of thiophene derivatives and amides. Some similar compounds include:

  • Thiophene-3-carboxylic acid
  • N,N-diethylbenzamide
  • N,N-dimethylthiophene-3-carboxamide
  • Thiophene-2-carboxamide derivatives

The uniqueness of N,N-diethylthiophene-3-carboxamide lies in its specific combination of the thiophene ring at the 3-position and the diethyl substituents on the amide nitrogen. This structure provides a balance of reactivity, solubility, and potential for further functionalization, making it valuable in organic synthesis and materials science applications.

In comparison to other thiophene derivatives, N,N-diethylthiophene-3-carboxamide offers:

  • Enhanced solubility due to the diethyl groups
  • Specific reactivity patterns influenced by the 3-position substitution
  • Potential for directed lithiation reactions
  • Unique electronic properties arising from the combination of the electron-rich thiophene and the electron-withdrawing amide group

These characteristics contribute to its versatility as a synthetic intermediate and its potential in various research fields.

XLogP3

1.3

Wikipedia

N,N-diethylthiophene-3-carboxamide

Dates

Last modified: 08-15-2023

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